

An In-depth Technical Guide to 4-Cyanofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Cyanofuran-2-carboxylic acid

Cat. No.: B2697916

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyanofuran-2-carboxylic acid (CAS Number: 1369496-50-3) is a bespoke chemical entity poised for significant applications in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic pathway, detailed spectroscopic analysis, and prospective applications. The content herein is curated to empower researchers with the foundational knowledge required to harness the potential of this unique molecule.

Introduction: The Scientific Merit of 4-Cyanofuran-2-carboxylic acid

The furan scaffold is a cornerstone in the architecture of numerous biologically active compounds and functional materials.^[1] The strategic incorporation of a cyano group and a carboxylic acid moiety onto the furan ring, as seen in **4-Cyanofuran-2-carboxylic acid**, creates a molecule with a rich and versatile chemical personality. The electron-withdrawing nature of the cyano group significantly influences the electronic properties of the furan ring, while the carboxylic acid provides a handle for a multitude of chemical transformations, including amidation and esterification. This unique combination of functional groups makes **4-Cyanofuran-2-carboxylic acid** a compelling building block for the synthesis of novel therapeutic agents and advanced polymers.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Cyanofuran-2-carboxylic acid** is presented in the table below. These values are primarily derived from computational models and should be considered as estimates.

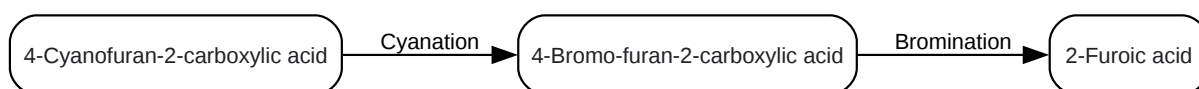
Property	Value	Source
CAS Number	1369496-50-3	N/A
Molecular Formula	C ₆ H ₃ NO ₃	N/A
Molecular Weight	137.09 g/mol	N/A
IUPAC Name	4-Cyanofuran-2-carboxylic acid	N/A
Predicted Boiling Point	406.0 ± 45.0 °C	N/A
Predicted pKa	2.89 ± 0.10	N/A
Predicted LogP	0.85	N/A

Proposed Synthesis and Experimental Protocol

While a specific, documented synthesis for **4-Cyanofuran-2-carboxylic acid** is not readily available in the public domain, a plausible and scientifically sound synthetic route can be proposed based on established organic chemistry principles. The most logical approach involves the cyanation of a suitable halogenated furan-2-carboxylic acid precursor.

Retrosynthetic Analysis

A viable retrosynthetic pathway begins with the commercially available 2-furoic acid. This can be halogenated at the 4-position, followed by a nucleophilic aromatic substitution with a cyanide source.

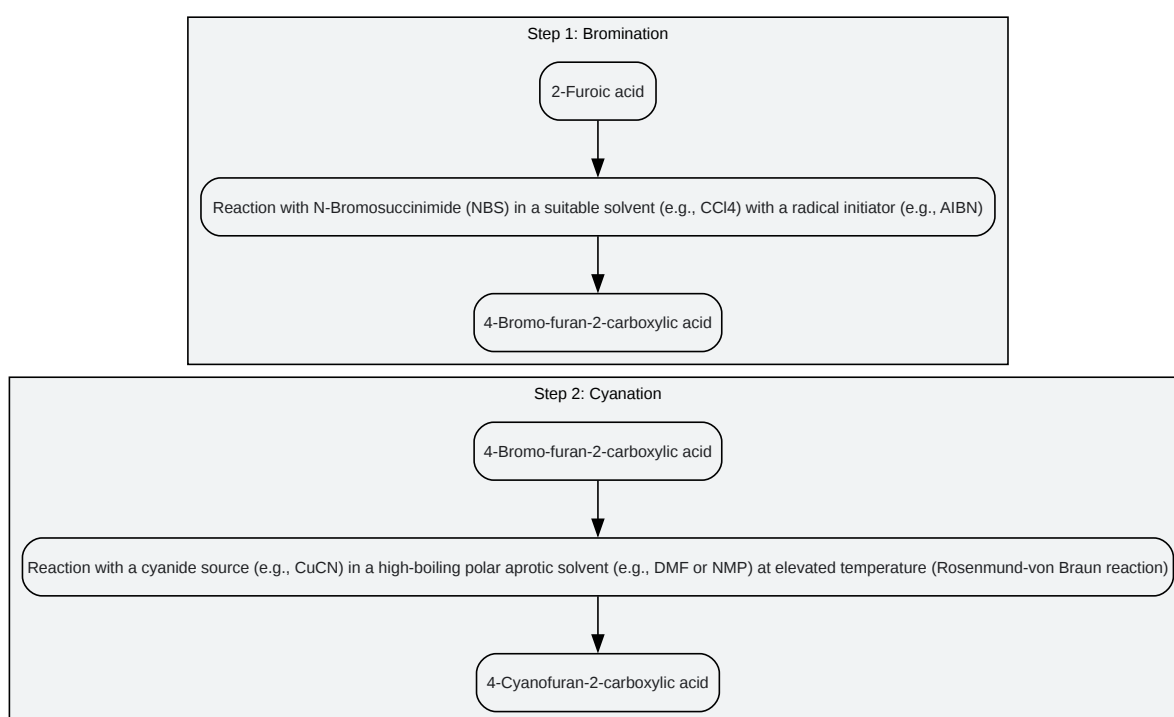


[Click to download full resolution via product page](#)

Caption: Retrosynthetic analysis of **4-Cyanofuran-2-carboxylic acid**.

Proposed Synthetic Workflow

The proposed two-step synthesis is outlined below:



[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **4-Cyanofuran-2-carboxylic acid**.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Bromo-furan-2-carboxylic acid

- To a solution of 2-furoic acid (1 equivalent) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 equivalents).
- Add a catalytic amount of a radical initiator, for instance, azobisisobutyronitrile (AIBN).
- Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for a duration determined by reaction monitoring (e.g., by TLC or GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Filter the mixture to remove succinimide.
- Evaporate the solvent under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to yield 4-bromo-furan-2-carboxylic acid.

Step 2: Synthesis of **4-Cyanofuran-2-carboxylic acid**

- In a flask equipped with a reflux condenser and under an inert atmosphere, combine 4-bromo-furan-2-carboxylic acid (1 equivalent) and copper(I) cyanide (CuCN, 1.2 equivalents).
- Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
- Heat the reaction mixture to a high temperature (typically 150-200 °C) and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.
- After the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain **4-Cyanofuran-2-carboxylic acid**.

Spectroscopic Characterization

The structural elucidation of **4-Cyanofuran-2-carboxylic acid** can be unequivocally achieved through a combination of spectroscopic techniques. Below are the predicted spectroscopic data based on the analysis of its functional groups and the furan scaffold.

Infrared (IR) Spectroscopy

The IR spectrum of **4-Cyanofuran-2-carboxylic acid** is expected to show characteristic absorption bands for the O-H, C=O, C≡N, and furan ring vibrations.^{[2][3][4]}

Functional Group	Expected Wavenumber (cm ⁻¹)	Description
O-H (Carboxylic acid)	3300-2500	Broad
C=O (Carboxylic acid)	1725-1700	Strong, sharp
C≡N (Nitrile)	2240-2220	Medium, sharp
C-O-C (Furan ring)	1250-1020	Strong
C-H (Aromatic)	~3100	Weak to medium

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum will provide information about the protons on the furan ring. The chemical shifts are influenced by the electron-withdrawing effects of the cyano and carboxylic acid groups.^{[5][6]}

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity
H3	~7.5-7.7	Singlet
H5	~8.0-8.2	Singlet
COOH	~10-13	Broad singlet

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.[\[5\]](#)[\[6\]](#)

Carbon	Predicted Chemical Shift (δ , ppm)
C2 (C-COOH)	~158-162
C3	~115-120
C4 (C-CN)	~100-105
C5	~150-155
COOH	~165-170
CN	~110-115

Mass Spectrometry (MS)

The mass spectrum, under electron ionization (EI), would be expected to show a molecular ion peak and characteristic fragmentation patterns.[\[7\]](#)[\[8\]](#)

Fragment	m/z	Description
[M] ⁺	137	Molecular ion
[M-OH] ⁺	120	Loss of hydroxyl radical
[M-COOH] ⁺	92	Loss of carboxyl group
[M-CO] ⁺	109	Loss of carbon monoxide

Chemical Reactivity and Potential Applications

The dual functionality of **4-Cyanofuran-2-carboxylic acid** opens up a vast landscape for chemical transformations and applications.

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations, including:

- **Esterification:** Reaction with alcohols in the presence of an acid catalyst to form esters.
- **Amidation:** Reaction with amines, often facilitated by coupling agents (e.g., DCC, HATU), to produce amides. This is a cornerstone reaction in the synthesis of peptidomimetics and other bioactive molecules.
- **Reduction:** Can be reduced to the corresponding alcohol (4-cyano-2-(hydroxymethyl)furan) using strong reducing agents like lithium aluminum hydride.

Reactivity of the Cyano Group

The nitrile group also offers diverse synthetic possibilities:

- **Hydrolysis:** Can be hydrolyzed under acidic or basic conditions to yield furan-2,4-dicarboxylic acid.
- **Reduction:** Can be reduced to a primary amine (4-(aminomethyl)furan-2-carboxylic acid) using reagents like lithium aluminum hydride or through catalytic hydrogenation.
- **Cycloaddition:** The nitrile group can participate in cycloaddition reactions, for example, with azides to form tetrazoles, which are important bioisosteres of carboxylic acids in medicinal chemistry.

Potential Applications

- **Drug Discovery:** The furan nucleus is a privileged scaffold in medicinal chemistry.^[1] The introduction of the cyano and carboxylic acid groups provides vectors for library synthesis to explore structure-activity relationships (SAR) for various biological targets. The nitrile group

can act as a hydrogen bond acceptor or be transformed into other functional groups to modulate the pharmacological profile of a lead compound.

- **Materials Science:** As a rigid, functionalized monomer, **4-Cyanofuran-2-carboxylic acid** could be a valuable building block for the synthesis of high-performance polymers, such as polyesters and polyamides, with tailored thermal and electronic properties.

Safety and Handling

As there is no specific safety data available for **4-Cyanofuran-2-carboxylic acid**, it is imperative to handle this compound with the utmost care, adhering to the safety protocols for related chemical classes, namely aromatic nitriles and carboxylic acids.[\[9\]](#)[\[10\]](#)

- **General Precautions:** Use in a well-ventilated area, preferably in a chemical fume hood.[\[10\]](#)
- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[\[10\]](#)
- **Inhalation:** Avoid inhaling dust or vapors. May be harmful if inhaled.[\[9\]](#)
- **Skin and Eye Contact:** Avoid contact with skin and eyes. Can cause skin and eye irritation.[\[9\]](#)
- **Ingestion:** Harmful if swallowed.[\[9\]](#)
- **Fire Hazards:** The compound is likely combustible. Use appropriate fire extinguishing media.
- **Disposal:** Dispose of in accordance with local, state, and federal regulations for chemical waste.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical. In the absence of a specific SDS, a risk assessment should be conducted based on the known hazards of similar compounds.

Conclusion

4-Cyanofuran-2-carboxylic acid represents a molecule of significant synthetic potential. Its unique arrangement of functional groups on a furan core makes it an attractive building block for the development of novel pharmaceuticals and advanced materials. This guide has

provided a foundational understanding of its properties, a plausible synthetic route, and an overview of its potential applications. It is our hope that this information will catalyze further research and innovation in the scientific community.

References

- OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. [\[Link\]](#)
- Gomez, G., et al. (1996). An analysis of substituent effects on ^1H and ^{13}C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calculations. *Journal of the Chemical Society, Perkin Transactions 2*, (12), 2671-2676. [\[Link\]](#)
- Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry Class Notes. [\[Link\]](#)
- NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [\[Link\]](#)
- *Journal of the Chemical Society, Perkin Transactions 2*. (1996). An analysis of substituent effects on ^1H and ^{13}C NMR parameters of substituted furans.
- Fay, L. B., Huynh-Ba, T., & Blank, I. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. *Journal of Agricultural and Food Chemistry*, 45(11), 4479-4484. [\[Link\]](#)
- El-Baih, F. E. M., et al. (2010). Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. *Arabian Journal of Chemistry*, 3(3), 177-184. [\[Link\]](#)
- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [\[Link\]](#)
- Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. [\[Link\]](#)
- Tang, S. Y., et al. (1979). Mass spectrometry of some furanocoumarins. *Canadian Journal of Chemistry*, 57(15), 1995-2004. [\[Link\]](#)
- Pástor, M., & Gonda, J. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. *ARKIVOC*, 2013(4), 405-412. [\[Link\]](#)
- Simbizi, R., et al. (2022). On the formation of 2- and 3-cyanofurans and their protonated forms in interstellar medium conditions. *Physical Chemistry Chemical Physics*, 24(37), 22769-22780. [\[Link\]](#)
- Simbizi, R., et al. (2022). On the formation of 2- and 3-cyanofurans and their protonated forms in interstellar medium conditions: quantum chemical evidence. *RSC Advances*, 12(40), 26038-26049. [\[Link\]](#)
- Shi, J., et al. (2020). Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant *Escherichia coli* cells. *Biochemical Engineering Journal*, 157, 107548. [\[Link\]](#)

- American Chemical Society. (2022, January 16). 5-Substituted-furan-2(3H)-ones in [8 + 2]-Cycloaddition with 8,8-Dicyanoheptafulvene. The Journal of Organic Chemistry. [Link]
- ResearchGate. (n.d.).
- Floyd, A. J., Kinsman, R. G., & Brown, D. W. (1983). Direct cyanation of the furan nucleus by chlorosulphonyl isocyanate. Tetrahedron, 39(22), 3881-3885. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (2025, August 6). Ionization and fragmentation of furan molecules by electron collisions. [Link]
- Wang, C., et al. (2018). Catalytic synthesis of 2,5-furandicarboxylic acid from furoic acid: Transformation from C5 platform to C6 derivatives in biomass. Green Chemistry, 20(14), 3290-3294. [Link]
- MDPI. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]
- National Center for Biotechnology Information. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 9(10), 1435. [Link]
- Royal Society of Chemistry. (n.d.).
- Wikipedia. (n.d.). 2-Furonitrile. [Link]
- ResearchGate. (2025, June). Oxidative cyanation of 5-hydroxymethylfurfural and furfural. Reaction.... [Link]
- National Center for Biotechnology Information. (n.d.). An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles. Molecules, 18(11), 13647-13661. [Link]
- Wikipedia. (n.d.). 2-Furoic acid. [Link]
- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0013785). [Link]
- Royal Society of Chemistry. (n.d.).
- Angene Chemical. (2024, November 1).
- ResearchGate. (n.d.). ¹H and ¹³C NMR spectra of isolated (a)
- National Center for Biotechnology Information. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 55(7), 3051-3063. [Link]
- Geochimica et Cosmochimica Acta. (2005). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 69(4), 891-899. [Link]
- Royal Society of Chemistry. (n.d.).
- Organic Syntheses. (n.d.). Procedure. [Link]
- Wikipedia. (n.d.). Nitrile. [Link]
- Safe Work Australia. (n.d.).
- PubChem. (n.d.).

- Chemical Communications. (2010). Facile synthesis of cyanofurans via Michael-addition/cyclization of ene-yne-ketones with trimethylsilyl cyanide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 3. fiveable.me [fiveable.me]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. An analysis of substituent effects on ^1H and ^{13}C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calcul ... - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) DOI:10.1039/A706779H [pubs.rsc.org]
- 6. An analysis of substituent effects on ^1H and ^{13}C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calculations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. imreblank.ch [imreblank.ch]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Cyanofuran-2-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2697916#4-cyanofuran-2-carboxylic-acid-cas-number-1369496-50-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com